
5-(3,5-Dichlorophenyl)picolinic acid
Descripción general
Descripción
5-(3,5-Dichlorophenyl)picolinic acid, also known as DCPA, is a chemical compound with the CAS Number: 1261980-57-7 . It has a molecular weight of 268.1 . The IUPAC name for this compound is 5-(3,5-dichlorophenyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C12H7Cl2NO2 . The Inchi Code for this compound is 1S/C12H7Cl2NO2/c13-9-3-8 (4-10 (14)5-9)7-1-2-11 (12 (16)17)15-6-7/h1-6H, (H,16,17) .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
- 5-(3,5-Dichlorophenyl)picolinic acid derivatives have been synthesized and evaluated for their antioxidant activities. These compounds, particularly 5e and 5d, showed reasonable antioxidant activity (Narajji, Karvekar, & Das, 2008).
Crystal Engineering and Photocatalytic Activity
- This compound has been used in the hydrothermal assembly of coordination polymers. These polymers, such as Mn, Ni, Cu, and Zn coordination polymers, have shown structural diversity and photocatalytic activity, especially in the degradation of methylene blue (Gu et al., 2017).
Hydrogen-Bonded Synthons in Molecular Complexes
- This compound is involved in forming predictable hydrogen-bonded supramolecular units, showing variation in hydrogen bond bifurcation (Adam, Parkin, Thomas, & Wilson, 2010).
Organic Light Emitting Diodes (OLEDs)
- The compound plays a role in the synthesis of blue phosphorescent OLEDs. It has been studied for its stability and its interaction with other components in OLEDs (Baranoff et al., 2012).
Coordination Polymers
- It has been applied as a building block for the synthesis of isomorphic coordination polymers, showing interesting magnetic properties (Wang, Li, & Wang, 2020).
Polymer Light-Emitting Devices
- Derivatives of this compound have been used in polymer light-emitting devices, displaying improved optoelectronic properties (Xiao et al., 2009).
Picolinic Acid Degradation
- The pic gene cluster, related to this compound, is crucial for the complete degradation of picolinic acid in various bacteria (Qiu et al., 2019).
Synthesis of Triaryltriazoles
- Used in the synthesis of asymmetrical substituted triaryltriazoles, which are relevant in studying spin-crossover properties in iron(II) complexes (Zhao et al., 2012).
Carboxylation of Ethane
- Demonstrated use in catalyzing the carboxylation of ethane, presenting an innovative approach in alkane functionalization (Kirillov et al., 2005).
Fenton Reaction in Water
- Investigated for its role in enhancing the Fenton reaction for wastewater treatment, showing potential in iron cycling and pH range extension (Yang, Shan, Pan, & Pignatello, 2021).
Mecanismo De Acción
Target of Action
The primary target of 5-(3,5-Dichlorophenyl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) found in plants . This protein plays a crucial role in the growth and development of plants by regulating the process of auxin signaling, which is a primary growth hormone in plants .
Mode of Action
this compound interacts with its target, the AFB5 protein, by binding to it . This binding changes the structure of the AFB5 protein and disrupts its normal function . The disruption of the AFB5 protein’s function inhibits the process of auxin signaling, thereby affecting the growth and development of the plant .
Biochemical Pathways
The biochemical pathway affected by this compound is the auxin signaling pathway . By binding to the AFB5 protein, this compound disrupts the normal functioning of this pathway, leading to changes in the growth and development of the plant .
Result of Action
The result of the action of this compound is the inhibition of the growth and development of plants . This is achieved by disrupting the function of the AFB5 protein and, consequently, the auxin signaling pathway . This makes this compound a potential herbicide .
Análisis Bioquímico
Biochemical Properties
5-(3,5-Dichlorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with zinc finger proteins, where it binds to these proteins and alters their structure, thereby inhibiting their function . This interaction is crucial as zinc finger proteins are involved in various cellular processes, including DNA recognition, RNA packaging, and transcriptional activation.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This antiviral activity highlights its potential in therapeutic applications. Additionally, it can modulate immune cell activity, thereby impacting the immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to zinc finger proteins, disrupting their zinc-binding ability and inhibiting their function . This binding leads to changes in gene expression and enzyme activity. Furthermore, it has been observed to interfere with viral membrane integrity, preventing the fusion of the virus with host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of viral entry and modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate immune cell activity without causing significant adverse effects . At higher doses, it can lead to toxicity, including neurotoxic effects such as brain necrosis and hemorrhage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway is crucial for the production of several metabolites that play roles in neuroprotection, immune modulation, and cellular metabolism. The compound interacts with enzymes such as 3,6-dihydroxypicolinic acid decarboxylase, which catalyzes its conversion to 2,5-dihydroxypyridine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to form complexes with divalent metal ions, which facilitate its transport across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is essential for its function, as it needs to be in proximity to its target proteins and enzymes to exert its effects.
Propiedades
IUPAC Name |
5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDXNGGKTSSOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



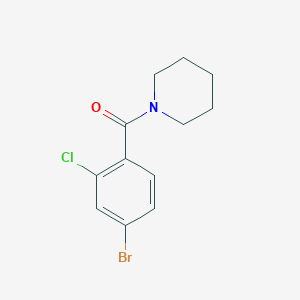
![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)
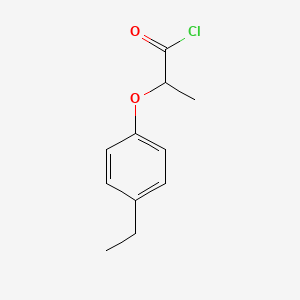

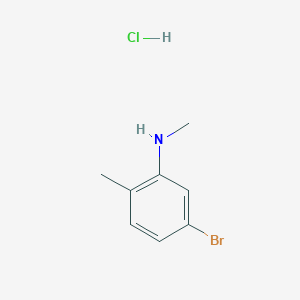
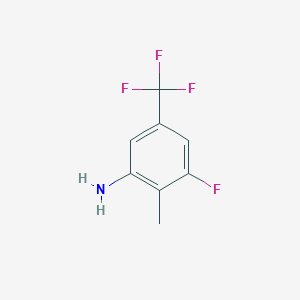



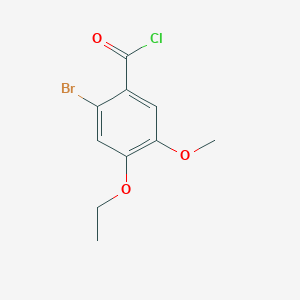
![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)
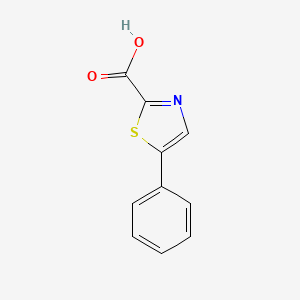
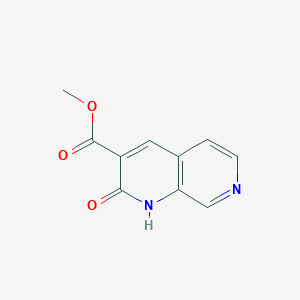
![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)